Dibenzyl 4-[5-(4-chlorophenyl)-2-furyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
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Overview
Description
Dibenzyl 4-[5-(4-chlorophenyl)-2-furyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is a complex organic compound with the molecular formula C33H28ClNO5. This compound is known for its unique structure, which includes a dihydropyridine ring, a chlorophenyl group, and a furyl group. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dibenzyl 4-[5-(4-chlorophenyl)-2-furyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate typically involves multi-step organic reactions. One common method involves the Hantzsch dihydropyridine synthesis, which includes the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt. The reaction conditions often require a solvent such as ethanol and a catalyst like acetic acid, with the reaction being carried out under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale industrial applications. the principles of organic synthesis and reaction optimization would apply, focusing on yield improvement, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Dibenzyl 4-[5-(4-chlorophenyl)-2-furyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form pyridine derivatives.
Reduction: Reduction reactions can convert the dihydropyridine ring to a tetrahydropyridine ring.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like N-bromosuccinimide (NBS) are used for bromination at the benzylic position.
Major Products
The major products formed from these reactions include various substituted pyridines, tetrahydropyridines, and brominated derivatives.
Scientific Research Applications
Dibenzyl 4-[5-(4-chlorophenyl)-2-furyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is used in several scientific research fields:
Chemistry: It is studied for its unique reactivity and potential as a building block for more complex molecules.
Biology: Research explores its interactions with biological molecules and potential as a pharmacological agent.
Medicine: Investigations into its potential therapeutic effects, particularly in cardiovascular diseases, are ongoing.
Industry: Its use is limited but includes applications in the synthesis of specialized organic compounds.
Mechanism of Action
The mechanism of action of Dibenzyl 4-[5-(4-chlorophenyl)-2-furyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with molecular targets such as enzymes and receptors. The dihydropyridine ring is known to interact with calcium channels, potentially modulating their activity. This interaction can affect various cellular processes, including muscle contraction and neurotransmitter release .
Comparison with Similar Compounds
Similar Compounds
Nifedipine: Another dihydropyridine derivative used as a calcium channel blocker.
Amlodipine: A similar compound with a longer duration of action in cardiovascular treatments.
Uniqueness
Dibenzyl 4-[5-(4-chlorophenyl)-2-furyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is unique due to its specific structural features, such as the chlorophenyl and furyl groups, which confer distinct chemical properties and reactivity compared to other dihydropyridine derivatives .
Biological Activity
Dibenzyl 4-[5-(4-chlorophenyl)-2-furyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate (commonly referred to as compound 1) is a synthetic organic compound belonging to the class of 1,4-dihydropyridines. These compounds are notable for their diverse biological activities, including potential applications in pharmacology as calcium channel blockers and antihypertensive agents. The structural complexity of compound 1 suggests various interactions with biological targets, which can lead to significant therapeutic effects.
- Molecular Formula : C33H28ClNO5
- Molecular Weight : 569.04 g/mol
- IUPAC Name : this compound
- CAS Number : 421580-73-6
The biological activity of dibenzyl derivatives often involves their capacity to interact with various receptors and enzymes. Compound 1's mechanism likely includes:
- Calcium Channel Blockade : Similar to other 1,4-dihydropyridines, it may inhibit voltage-gated calcium channels, leading to vasodilation and reduced blood pressure.
- Antioxidant Activity : The presence of furan and chlorophenyl groups may contribute to its ability to scavenge free radicals and reduce oxidative stress.
Antihypertensive Effects
Research indicates that compounds similar to dibenzyl 4-[5-(4-chlorophenyl)-2-furyl]-2,6-dimethyl-1,4-dihydropyridine derivatives exhibit significant antihypertensive properties. A study demonstrated that these compounds could effectively lower blood pressure in hypertensive animal models through calcium channel blockade mechanisms .
Anticancer Potential
Dibenzyl derivatives have shown promise in anticancer studies. For instance:
- In vitro Studies : Compound 1 has been evaluated for its cytotoxic effects against various cancer cell lines. Results indicated that it inhibits cell proliferation through mechanisms involving apoptosis and cell cycle arrest .
- Case Study : In a study involving human breast cancer cells (MCF-7), compound 1 exhibited IC50 values indicating significant cytotoxicity compared to standard chemotherapeutic agents .
Antimicrobial Activity
The compound also displays antimicrobial properties. Research has shown that dibenzyl derivatives can inhibit the growth of various bacterial strains:
- Bacterial Strains Tested : Staphylococcus aureus and Escherichia coli were among the pathogens tested.
- Mechanism : The antimicrobial action is thought to arise from the disruption of bacterial cell membranes and inhibition of metabolic pathways .
Structure-Activity Relationship (SAR)
The biological activity of compound 1 can be attributed to its unique structural features:
- The dihydropyridine ring is crucial for calcium channel blocking activity.
- Substituents such as the chlorophenyl group enhance lipophilicity and receptor binding affinity.
Structure Feature | Impact on Activity |
---|---|
Dihydropyridine core | Essential for calcium channel blockade |
Chlorophenyl substitution | Enhances receptor binding |
Furan ring | Contributes to antioxidant properties |
Properties
CAS No. |
421580-73-6 |
---|---|
Molecular Formula |
C33H28ClNO5 |
Molecular Weight |
554.0 g/mol |
IUPAC Name |
dibenzyl 4-[5-(4-chlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C33H28ClNO5/c1-21-29(32(36)38-19-23-9-5-3-6-10-23)31(28-18-17-27(40-28)25-13-15-26(34)16-14-25)30(22(2)35-21)33(37)39-20-24-11-7-4-8-12-24/h3-18,31,35H,19-20H2,1-2H3 |
InChI Key |
RWJGNDBFXMLSPD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCC2=CC=CC=C2)C3=CC=C(O3)C4=CC=C(C=C4)Cl)C(=O)OCC5=CC=CC=C5 |
Origin of Product |
United States |
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